molecular formula C12H20O B133686 3,5-Dimethyl-1-adamantanol CAS No. 707-37-9

3,5-Dimethyl-1-adamantanol

Cat. No. B133686
Key on ui cas rn: 707-37-9
M. Wt: 180.29 g/mol
InChI Key: LBWCITVBZLTEKW-UHFFFAOYSA-N
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Patent
US05958821

Procedure details

A mixture of 1.64 grams (10 millimoles) of 1,3-dimethyladamantane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 10 milliliters of acetic acid was stirred under oxygen atmosphere at a temperature of 70° C. for six hours. As a result, with a transformation rate for 1,3-dimethyladamantane of 99%, 1-hydroxy-3,5-dimethyladamantane (yield 39%), and 1,3-dihydroxy-5,7-dimethyladamantane (yield 58%) were obtained. The selectivity for the alcohols was 97%.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4]([CH3:12])([CH2:5]3)[CH2:3]1)[CH2:9]2.[OH:13]N1C(=O)C2=CC=CC=C2C1=O.[C:25]([OH:28])(=O)[CH3:26]>>[CH3:12][C:4]12[CH2:10][CH:8]3[CH2:7][CH:6]([CH2:11][C:2]([CH3:1])([CH2:9]3)[CH2:3]1)[CH2:5]2.[OH:28][C:25]12[CH2:26][C:4]3([CH3:5])[CH2:10][CH:8]([CH2:9][C:2]([CH3:11])([CH2:3]3)[CH2:1]1)[CH2:7]2.[OH:28][C:25]12[CH2:26][C:6]3([CH3:7])[CH2:5][C:4]([CH3:12])([CH2:3][C:2]([OH:13])([CH2:11]3)[CH2:1]1)[CH2:10]2

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
CC12CC3(CC(CC(C1)C3)C2)C
Name
Quantity
0.13 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred under oxygen atmosphere at a temperature of 70° C. for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC12CC3(CC(CC(C1)C3)C2)C
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)C3)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)(C3)C)(C2)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05958821

Procedure details

A mixture of 1.64 grams (10 millimoles) of 1,3-dimethyladamantane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 10 milliliters of acetic acid was stirred under oxygen atmosphere at a temperature of 70° C. for six hours. As a result, with a transformation rate for 1,3-dimethyladamantane of 99%, 1-hydroxy-3,5-dimethyladamantane (yield 39%), and 1,3-dihydroxy-5,7-dimethyladamantane (yield 58%) were obtained. The selectivity for the alcohols was 97%.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4]([CH3:12])([CH2:5]3)[CH2:3]1)[CH2:9]2.[OH:13]N1C(=O)C2=CC=CC=C2C1=O.[C:25]([OH:28])(=O)[CH3:26]>>[CH3:12][C:4]12[CH2:10][CH:8]3[CH2:7][CH:6]([CH2:11][C:2]([CH3:1])([CH2:9]3)[CH2:3]1)[CH2:5]2.[OH:28][C:25]12[CH2:26][C:4]3([CH3:5])[CH2:10][CH:8]([CH2:9][C:2]([CH3:11])([CH2:3]3)[CH2:1]1)[CH2:7]2.[OH:28][C:25]12[CH2:26][C:6]3([CH3:7])[CH2:5][C:4]([CH3:12])([CH2:3][C:2]([OH:13])([CH2:11]3)[CH2:1]1)[CH2:10]2

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
CC12CC3(CC(CC(C1)C3)C2)C
Name
Quantity
0.13 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred under oxygen atmosphere at a temperature of 70° C. for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC12CC3(CC(CC(C1)C3)C2)C
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)C3)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)(C3)C)(C2)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05958821

Procedure details

A mixture of 1.64 grams (10 millimoles) of 1,3-dimethyladamantane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 10 milliliters of acetic acid was stirred under oxygen atmosphere at a temperature of 70° C. for six hours. As a result, with a transformation rate for 1,3-dimethyladamantane of 99%, 1-hydroxy-3,5-dimethyladamantane (yield 39%), and 1,3-dihydroxy-5,7-dimethyladamantane (yield 58%) were obtained. The selectivity for the alcohols was 97%.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4]([CH3:12])([CH2:5]3)[CH2:3]1)[CH2:9]2.[OH:13]N1C(=O)C2=CC=CC=C2C1=O.[C:25]([OH:28])(=O)[CH3:26]>>[CH3:12][C:4]12[CH2:10][CH:8]3[CH2:7][CH:6]([CH2:11][C:2]([CH3:1])([CH2:9]3)[CH2:3]1)[CH2:5]2.[OH:28][C:25]12[CH2:26][C:4]3([CH3:5])[CH2:10][CH:8]([CH2:9][C:2]([CH3:11])([CH2:3]3)[CH2:1]1)[CH2:7]2.[OH:28][C:25]12[CH2:26][C:6]3([CH3:7])[CH2:5][C:4]([CH3:12])([CH2:3][C:2]([OH:13])([CH2:11]3)[CH2:1]1)[CH2:10]2

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
CC12CC3(CC(CC(C1)C3)C2)C
Name
Quantity
0.13 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred under oxygen atmosphere at a temperature of 70° C. for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC12CC3(CC(CC(C1)C3)C2)C
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)C3)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)(C3)C)(C2)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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